molecular formula C20H22O7 B13995395 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone

2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone

Cat. No.: B13995395
M. Wt: 374.4 g/mol
InChI Key: VHCQVGQULWFQTM-UHFFFAOYSA-N
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Description

2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is a chalcone derivative known for its unique chemical structure and potential biological activities. Chalcones are a group of natural compounds with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound’s molecular formula is C20H22O7, and it has a molecular weight of 374.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Hydroxy-2,4,4’,5,6’-pentamethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its multiple methoxy groups and hydroxyl group contribute to its high reactivity and potential for various pharmacological activities .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQVGQULWFQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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